2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is a complex organic compound that belongs to the thiochromen family. This compound is characterized by the presence of a methylthio group, a nitro group, and a trifluoromethyl group attached to a thiochromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Backbone: The initial step involves the construction of the thiochromen ring system through cyclization reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methylthio, nitro, and trifluoromethyl groups through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiochromen derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromen ring.
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H6F3NO3S2 |
---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-8-nitro-6-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C11H6F3NO3S2/c1-19-9-4-8(16)6-2-5(11(12,13)14)3-7(15(17)18)10(6)20-9/h2-4H,1H3 |
InChI-Schlüssel |
UBXMUNLAQAOIKM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.